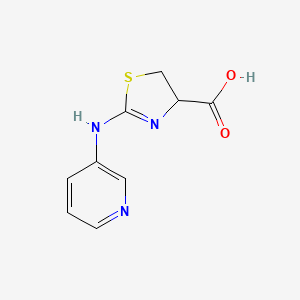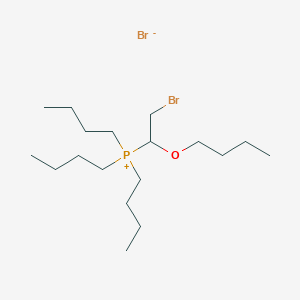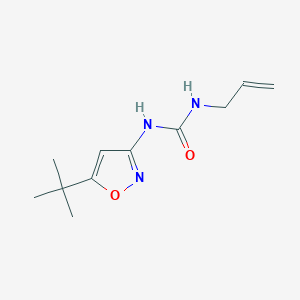
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N'-prop-2-en-1-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea is a synthetic organic compound characterized by the presence of an oxazole ring substituted with a tert-butyl group and a urea moiety linked to a propenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea typically involves the reaction of 5-tert-butyl-1,2-oxazole-3-carboxylic acid with propenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxazole derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to a more saturated structure.
Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, reduced oxazole compounds, and urea derivatives with different functional groups.
Applications De Recherche Scientifique
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea involves its interaction with specific molecular targets and pathways. The oxazole ring and urea moiety can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-tert-butyl-1,2-oxazol-3-yl)-2-methylfuran-3-carboxamide
- N-(5-tert-butyl-1,2-oxazol-3-yl)benzenesulfonamide
- N-(5-tert-butyl-1,2-oxazol-3-yl)octanamide
Uniqueness
N-(5-tert-Butyl-1,2-oxazol-3-yl)-N’-prop-2-en-1-ylurea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the propenyl group linked to the urea moiety differentiates it from other similar compounds, potentially leading to unique applications and effects.
Propriétés
Numéro CAS |
55807-68-6 |
|---|---|
Formule moléculaire |
C11H17N3O2 |
Poids moléculaire |
223.27 g/mol |
Nom IUPAC |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-prop-2-enylurea |
InChI |
InChI=1S/C11H17N3O2/c1-5-6-12-10(15)13-9-7-8(16-14-9)11(2,3)4/h5,7H,1,6H2,2-4H3,(H2,12,13,14,15) |
Clé InChI |
CQZLTVFGASCJPF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=NO1)NC(=O)NCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


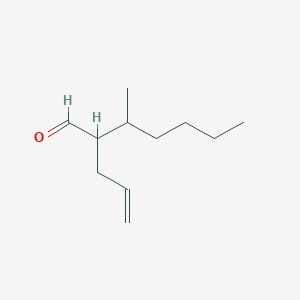
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
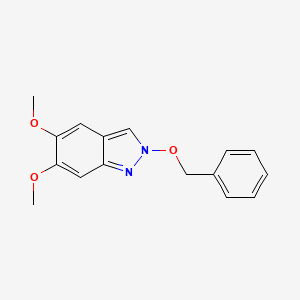
![2-Decyl-7-ethyloctahydro-6h-pyrazino[1,2-c]pyrimidin-6-one](/img/structure/B14624673.png)
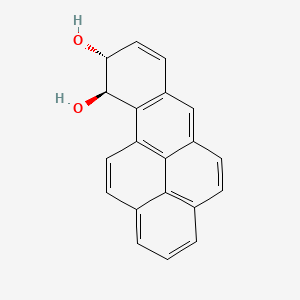

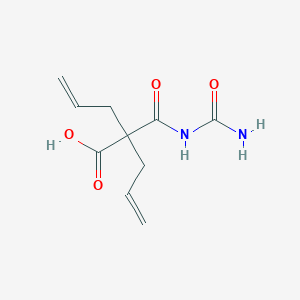
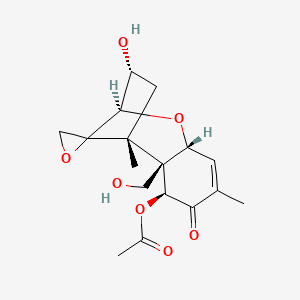
![9-Butyl-9-azabicyclo[3.3.1]nonane-2,6-diol](/img/structure/B14624699.png)
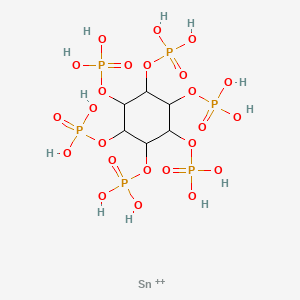
![4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14624716.png)

